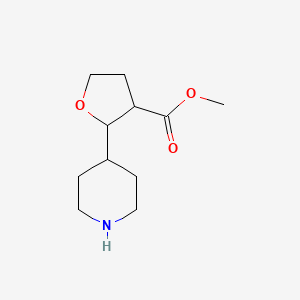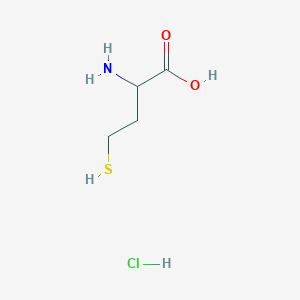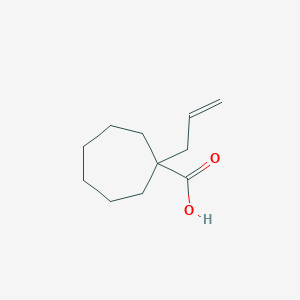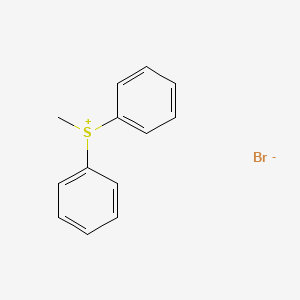
3,2'-Bis(trifluoromethyl)-4-fluorobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl is a complex organic compound characterized by the presence of trifluoromethyl groups and a fluorine atom attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method employs palladium catalysts and boronic acids to form the biphenyl structure. The reaction conditions often include the use of solvents like dioxane and bases such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while substitution reactions can produce various substituted biphenyl derivatives .
科学的研究の応用
3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the modulation of kinase activity.
作用機序
The mechanism of action of 3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the Rearranged during Transfection (RET) kinase, which plays a role in various cellular processes. The compound binds to the active site of the kinase, thereby inhibiting its activity and modulating downstream signaling pathways .
類似化合物との比較
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 2’-Bromo-2-fluoro-5-nitro-1,1’-biphenyl
Comparison: 3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl is unique due to the specific positioning of its trifluoromethyl and fluorine groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
特性
CAS番号 |
1261605-71-3 |
|---|---|
分子式 |
C14H7F7 |
分子量 |
308.19 g/mol |
IUPAC名 |
1-fluoro-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H7F7/c15-12-6-5-8(7-11(12)14(19,20)21)9-3-1-2-4-10(9)13(16,17)18/h1-7H |
InChIキー |
DOQFZAYBVLBOTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B13177798.png)
![2-Methyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13177803.png)


![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13177823.png)




![1-[1-(Methylamino)cyclopentyl]propan-1-one](/img/structure/B13177847.png)




